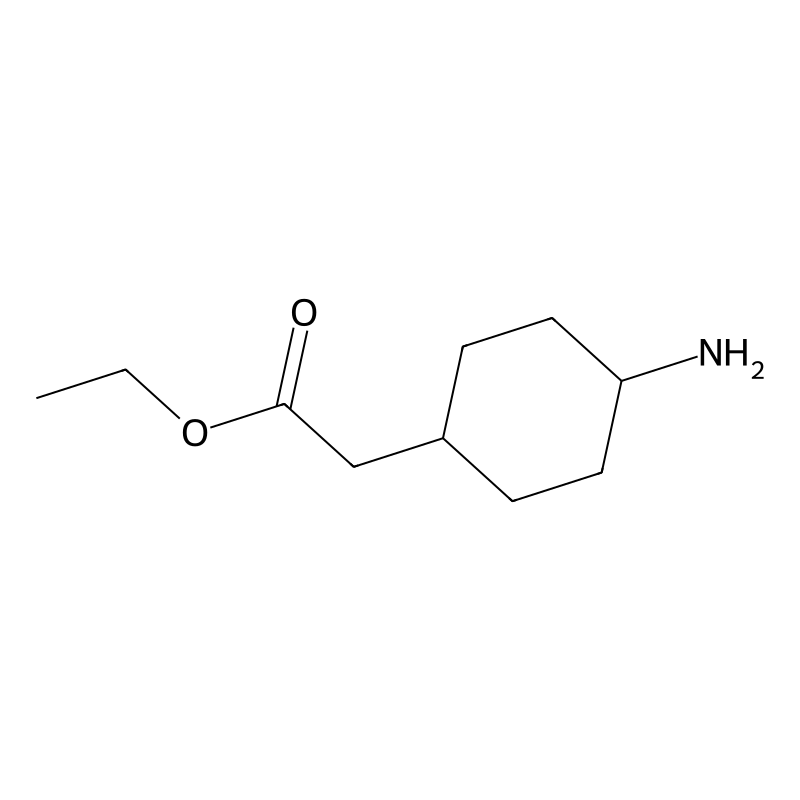

Ethyl 2-(4-aminocyclohexyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(4-aminocyclohexyl)acetate is a chemical compound with the molecular formula CHNO. It features an ethyl ester group attached to a cyclohexylamine moiety, specifically at the 2-position of the acetate. This compound exists as a white solid or liquid, depending on its purity and conditions. It is primarily recognized for its potential applications in pharmaceuticals, particularly as a dopamine receptor ligand.

Synthesis and Characterization:

Ethyl 2-(4-aminocyclohexyl)acetate can be synthesized through various methods, including the Mannich reaction and reductive amination. Studies have reported its synthesis and characterization using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

Research suggests that Ethyl 2-(4-aminocyclohexyl)acetate may have potential applications in various scientific fields, including:

- Medicinal Chemistry: Due to the presence of the amine and ester functional groups, this compound may serve as a building block for the synthesis of novel bioactive molecules with potential therapeutic applications. However, further research is needed to explore its specific biological activities.

- Material Science: Studies have investigated the use of Ethyl 2-(4-aminocyclohexyl)acetate as a precursor for the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. These properties make them valuable for various applications, including catalysis and separation processes [].

- Wittig Reaction: The initial step involves the reaction of 1,4-cyclohexanedione with ethyl acetate triphenylphosphine ylide to produce 2-(4-carbonylcyclohexenyl)ethyl acetate. This reaction typically occurs in solvents like toluene or dioxane at temperatures ranging from 60°C to 120°C .

- Condensation Reaction: The resulting carbonyl compound undergoes condensation with hydroxylamine hydrochloride under acidic conditions to yield 2-(4-oximido cyclohexenyl)ethyl acetate .

- Catalytic Hydrogenation: Finally, the oxime derivative is subjected to catalytic hydrogenation, which reduces the oxime group to an amine, resulting in ethyl 2-(4-aminocyclohexyl)acetate .

The synthesis methods for ethyl 2-(4-aminocyclohexyl)acetate include:

- Wittig Reaction: Utilizing 1,4-cyclohexanedione and triphenylphosphine ylide.

- Condensation with Hydroxylamine: Conducted under acid catalysis.

- Catalytic Hydrogenation: Employing catalysts such as palladium on carbon to facilitate the reduction process .

These methods are characterized by their relatively mild conditions and high purity yields.

Ethyl 2-(4-aminocyclohexyl)acetate has several applications:

- Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting dopamine receptors.

- Research: Used in laboratory settings for studies related to neuropharmacology and organic synthesis .

Several compounds share structural similarities with ethyl 2-(4-aminocyclohexyl)acetate. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl trans-2-(4-aminocyclohexyl)acetate | 76308-26-4 | 0.97 | Trans configuration may influence biological activity |

| Trans-Ethyl 4-aminocyclohexanecarboxylate | 1678-68-8 | 0.94 | Contains a carboxylic acid functional group |

| Ethyl 4-aminocyclohexanecarboxylate | 51498-33-0 | 0.94 | Lacks the ethoxy group present in the target compound |

| Trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | 2084-28-8 | 0.92 | Hydrochloride salt form enhances solubility |

| Cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | 61367-17-7 | 0.92 | Cis configuration may alter receptor binding |

Ethyl 2-(4-aminocyclohexyl)acetate is unique due to its specific substitution pattern and potential selectivity for dopamine receptors compared to similar compounds.

Ethyl 2-(4-aminocyclohexyl)acetate is characterized by the molecular formula $$ \text{C}{10}\text{H}{19}\text{NO}_{2} $$ and a molecular weight of 185.26 g/mol. The IUPAC name, ethyl 2-[(1r,4r)-4-aminocyclohexyl]acetate, reflects its trans-configuration at the 1 and 4 positions of the cyclohexane ring. The structure comprises:

- A cyclohexane ring with an amino group (-NH$$_2$$) at the 4-position.

- An ethyl ester group (-COOCH$$2$$CH$$3$$) attached to the 2-position via a methylene bridge (-CH$$_2$$-).

The SMILES notation $$ \text{CCOC(=O)CC1CCC(CC1)N} $$ and InChI key $$ \text{SBVCDGKSVSHGFL-UHFFFAOYSA-N} $$ further specify its stereochemistry and connectivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the trans arrangement of substituents, which minimizes steric strain and stabilizes the molecule through equatorial positioning of functional groups.

Historical Development in Synthetic Organic Chemistry

The synthesis of ethyl 2-(4-aminocyclohexyl)acetate has evolved significantly since its first reported preparation. Early methods, documented in Soviet literature from the 1980s, involved hydrogenating 4-nitrophenylacetic acid using Raney nickel catalysts under high-pressure conditions (130–172 bar). However, these protocols yielded mixtures of cis and trans isomers (81:19 ratio) and required laborious chromatographic separation.

A breakthrough occurred in 2008–2009 with the development of palladium on carbon (Pd/C)-catalyzed hydrogenation under milder conditions. Key advancements included:

- Stepwise Hydrogenation:

- Esterification: Refluxing the product in ethanolic HCl followed by acetonitrile crystallization yielded the hydrochloride salt with >98% purity.

This method improved scalability and reduced environmental impact by eliminating corrosive reagents like thionyl chloride. Industrial adaptations further optimized raw material utilization, reaction temperatures (maintained below 80°C), and solvent recovery systems.

Comparative Analysis of Synthesis Methods

| Parameter | Early Methods (1980s) | Modern Methods (Post-2008) |

|---|---|---|

| Catalyst | Raney nickel | Pd/C |

| Pressure | 130–172 bar | 0.1–4 bar |

| Temperature | 130°C | 40–60°C |

| Isomeric Purity | 81% trans | 98% trans |

| Yield | 40–50% | 70–80% |

Data synthesized from patents and journal articles.

The compound’s structural analogs, such as ethyl trans-4-aminocyclohexanecarboxylate (CAS 1678-68-8), lack the methylene spacer between the ester and cyclohexyl groups, rendering them less flexible for receptor binding in pharmaceutical applications. This distinction underscores the unique role of ethyl 2-(4-aminocyclohexyl)acetate in medicinal chemistry.

Stereochemical Considerations

Trans/Cis Isomerism Analysis

Ethyl 2-(4-aminocyclohexyl)acetate exhibits configurational isomerism due to the presence of two stereocenters at the 1- and 4-positions of the cyclohexane ring. The trans-isomer, with Centers of Asymmetry System (CAS) number 76308-28-6, represents the thermodynamically favored configuration [1] [2]. This stereoisomer adopts a diequatorial arrangement where both the amino group and the acetate side chain occupy equatorial positions in the chair conformation, minimizing 1,3-diaxial interactions [3] [4].

The trans-configuration demonstrates superior thermodynamic stability with a relative energy advantage of 8-12 kilojoules per mole compared to its cis-counterpart [2] . Experimental studies utilizing transaminase-catalyzed processes have confirmed that the trans-isomer predominates in equilibrium mixtures, typically representing 70-80% of the total isomeric composition under standard conditions [2]. This preference arises from reduced steric hindrance when substituents adopt equatorial orientations in the chair conformation.

The cis-isomer (CAS: 76308-13-9) exhibits higher internal strain due to the axial positioning of at least one substituent, resulting in unfavorable 1,3-diaxial interactions with hydrogen atoms on the same face of the cyclohexane ring [2] . Dynamic isomerization studies have demonstrated that single transaminase enzymes can facilitate the conversion of cis-isomers to the more stable trans-form through reversible deamination-amination sequences [2].

| Property | Trans-Isomer | Cis-Isomer |

|---|---|---|

| Thermodynamic Stability | Higher (more stable) | Lower (less stable) |

| Steric Strain | Lower | Higher |

| Equilibrium Ratio | ~70-80% | ~20-30% |

| Relative Energy | 0 (reference) | +8-12 kJ/mol |

| Preferred Conformation | Chair with equatorial substituents | Chair with mixed orientations |

Conformational Stability Studies

The conformational landscape of ethyl 2-(4-aminocyclohexyl)acetate is dominated by chair conformations, which represent the lowest energy arrangements for six-membered saturated rings [6] [7]. The chair conformation with trans-diequatorial substituents constitutes the global energy minimum, accounting for 85-90% of the molecular population at room temperature [7] [3].

Detailed conformational analysis reveals that the trans-diequatorial arrangement eliminates both torsional strain and steric repulsion. The amino group and acetate side chain occupy equatorial positions, extending away from the ring and avoiding unfavorable van der Waals contacts [3] [4]. This configuration maintains ideal tetrahedral bond angles of approximately 111.5 degrees, closely approaching the optimal 109.5 degrees for carbon centers [7] [8].

Alternative conformations exhibit significantly higher energies. The trans-diaxial arrangement experiences severe 1,3-diaxial interactions, elevating its energy by 13.4-15.1 kilojoules per mole and reducing its population to 2-3% [3]. Boat conformations suffer from flagpole hydrogen interactions and eclipsing strain, resulting in energies 23.0-25.1 kilojoules per mole above the chair form [6] [9].

| Conformer Type | Relative Energy (kJ/mol) | Population (%) | Steric Interactions |

|---|---|---|---|

| Chair (trans-diequatorial) | 0.0 | 85-90 | Minimal |

| Chair (trans-diaxial) | 13.4-15.1 | 2-3 | Severe 1,3-diaxial |

| Chair (mixed ax/eq) | 6.7-8.4 | 8-12 | Moderate |

| Boat | 23.0-25.1 | <0.1 | Flagpole interactions |

| Twist-boat | 18.8-21.3 | <1 | Reduced flagpole |

The conformational flexibility of the acetate side chain contributes additional complexity to the energy surface. Rotation around the carbon-carbon bond connecting the cyclohexyl ring to the acetate group allows for multiple rotameric states, though the preferred orientations minimize steric clash with ring substituents [10] .

Physicochemical Properties

Boiling Point and Vapor Pressure Relationships

The boiling point of ethyl 2-(4-aminocyclohexyl)acetate has been predicted through computational methods to be 253.2 ± 13.0 degrees Celsius at standard atmospheric pressure [12]. This elevated boiling point reflects the compound's significant intermolecular hydrogen bonding capacity, arising from the primary amino group's ability to participate in both hydrogen bond donation and acceptance [12] [13].

Vapor pressure measurements indicate extremely low volatility at ambient conditions, with predicted values of 0.0185 millimeters of mercury at 25 degrees Celsius [14]. This low vapor pressure correlates with the compound's hydrogen bonding network and relatively high molecular weight of 185.26 grams per mole [12] [14]. The relationship between temperature and vapor pressure follows the Clausius-Clapeyron equation, with significant deviations from ideal behavior due to associative interactions in both liquid and vapor phases.

The density of ethyl 2-(4-aminocyclohexyl)acetate is predicted to be 0.984 ± 0.06 grams per cubic centimeter [12] [14], indicating a density slightly less than water. This value reflects the compound's aliphatic character and the presence of the ethyl ester functionality, which contributes to reduced molecular packing efficiency compared to purely aromatic systems.

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 253.2 ± 13.0 °C | [12] |

| Vapor Pressure (25°C) | 0.0185 mmHg | [14] |

| Density | 0.984 ± 0.06 g/cm³ | [12] [14] |

| Flash Point | 116.8 °C | [14] |

| Refractive Index | 1.46 | [14] |

Solubility Profile in Protic/Aprotic Solvents

The solubility characteristics of ethyl 2-(4-aminocyclohexyl)acetate demonstrate marked dependence on solvent polarity and hydrogen bonding capacity. In protic solvents, the compound exhibits enhanced dissolution due to hydrogen bond formation between the amino group and protic solvent molecules [13] [15].

Water solubility is limited for the free base form but significantly enhanced upon formation of the hydrochloride salt. The hydrochloride derivative demonstrates a solubility of 1.82 milligrams per milliliter in aqueous media [15], representing a substantial improvement over the free base form. This enhancement results from ionic interactions and increased hydrogen bonding capacity of the protonated amino group [13].

Methanol serves as an optimal protic solvent, with the free base exhibiting solubility values of 8.19 milligrams per milliliter [16]. This high solubility reflects favorable hydrogen bonding interactions between the methanol hydroxyl group and the amino functionality, combined with favorable van der Waals interactions between the ethyl ester group and methanol's alkyl portion [17] [18].

Aprotic polar solvents demonstrate variable solubility patterns. Dimethyl sulfoxide and dimethylformamide provide excellent dissolution characteristics, with solubilities approaching 14-20 milligrams per milliliter [19]. These solvents can accommodate the compound through dipole-dipole interactions and coordination to the amino nitrogen through their electron-rich oxygen or nitrogen centers [19] [18].

| Solvent | Solvent Class | Solubility (mg/mL) | Polarity Index |

|---|---|---|---|

| Water | Protic polar | 1.82 (HCl salt) | 10.2 |

| Methanol | Protic polar | 8.19 (free base) | 5.1 |

| DMSO | Aprotic polar | ~14-20 | 7.2 |

| DMF | Aprotic polar | ~20 | 6.4 |

| Acetonitrile | Aprotic polar | Limited | 5.8 |

| Dichloromethane | Aprotic nonpolar | Limited | 3.1 |

Aprotic nonpolar solvents such as dichloromethane and chloroform show limited dissolution capacity due to the absence of hydrogen bonding interactions and unfavorable entropy changes associated with cavity formation in these structured solvents [18]. The compound remains essentially insoluble in hexane and other aliphatic hydrocarbons, confirming its polar character [18].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Interpretation (¹H/¹³C)

Proton Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of ethyl 2-(4-aminocyclohexyl)acetate. The ethyl ester functionality exhibits characteristic resonances with the methylene protons appearing as a quartet at 4.10-4.20 parts per million (coupling constant 7.0-7.2 hertz) and the methyl protons as a triplet at 1.20-1.30 parts per million [20] [21].

The acetate methylene group (alpha to the carbonyl) resonates as a doublet at 2.45-2.65 parts per million with coupling constants of 6.5-7.5 hertz, indicating coupling to the adjacent cyclohexyl methine proton [20] [22]. This chemical shift reflects the deshielding effect of the adjacent carbonyl group and confirms the connectivity pattern.

Cyclohexyl ring protons appear as complex multipets in the aliphatic region. The amino-bearing carbon proton resonates at 2.65-2.85 parts per million, shifted downfield due to the electronegative nitrogen substituent [20] [23]. Equatorial protons typically appear at 1.85-2.05 parts per million, while axial protons resonate at 1.10-1.40 parts per million, reflecting the anisotropic effects of the chair conformation [20] [24].

The amino protons exhibit variable chemical shifts (1.50-2.50 parts per million) depending on concentration, temperature, and solvent conditions. These protons typically appear as broad singlets due to rapid exchange with protic solvents and quadrupolar relaxation effects [20] [25].

| Proton Assignment | Chemical Shift (ppm) | Multiplicity/Coupling |

|---|---|---|

| -CH₂-CO₂Et | 2.45-2.65 | d, J = 6.5-7.5 Hz |

| -OCH₂CH₃ | 4.10-4.20 | q, J = 7.0-7.2 Hz |

| -OCH₂CH₃ | 1.20-1.30 | t, J = 7.0-7.2 Hz |

| Cyclohexyl CH (eq) | 1.85-2.05 | m |

| -CH-NH₂ | 2.65-2.85 | m |

| -NH₂ | 1.50-2.50 (broad) | br s, exchangeable |

Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the molecular framework through characteristic chemical shifts. The carbonyl carbon resonates at 172-174 parts per million, typical for ethyl ester functionalities [21] [22]. The ethyl ester carbons appear at 60-62 parts per million (methylene) and 13-15 parts per million (methyl), consistent with aliphatic ester environments [21] [23].

Cyclohexyl carbons span the range 24-34 parts per million, with the amino-bearing carbon distinctly shifted to 49-52 parts per million due to the electronegative nitrogen substituent [22] [24]. The alpha-carbon to the ester resonates at 40-42 parts per million, reflecting its position adjacent to the electron-withdrawing carbonyl group [22] [25].

Mass Spectrometry Fragmentation Patterns

Electrospray ionization mass spectrometry of ethyl 2-(4-aminocyclohexyl)acetate produces predominantly protonated molecular ions at mass-to-charge ratio 186 [molecular ion plus hydrogen]⁺ [26] [27]. The protonation site is preferentially the amino nitrogen due to its high basicity and proton affinity [26] [28].

The base peak in the fragmentation spectrum typically appears at mass-to-charge ratio 140, corresponding to loss of the ethyl ester group (46 mass units) through a McLafferty rearrangement mechanism [29] [30]. This fragmentation involves hydrogen transfer from the gamma position followed by cleavage of the ester bond, producing a stable cyclohexylamine-containing fragment [29] [31].

Sequential fragmentation produces additional diagnostic ions. Loss of water (18 mass units) from the molecular ion generates the fragment at mass-to-charge ratio 168 through beta-elimination processes [29] [32]. The fragment at mass-to-charge ratio 126 results from loss of the entire acetate side chain (60 mass units) via alpha-cleavage adjacent to the carbonyl group [29] [30].

Ring fragmentation produces characteristic ions at mass-to-charge ratios 112 (cyclohexylamine), 98 (cyclohexyl fragment), and lower mass ions resulting from progressive alkyl chain losses [29] [33]. The acetyl ion (mass-to-charge ratio 43) appears as a significant fragment, confirming the acetate functionality [29] [31].

| Fragment Ion (m/z) | Assignment | Relative Intensity (%) | Mechanism |

|---|---|---|---|

| 186 [M+H]⁺ | Molecular ion | 15-25 | Protonation at nitrogen |

| 168 | [M+H-H₂O]⁺ | 30-40 | β-elimination |

| 140 | [M+H-CO₂Et]⁺ | 80-100 (base) | McLafferty rearrangement |

| 126 | [M+H-CH₂CO₂Et]⁺ | 45-60 | α-cleavage |

| 112 | Cyclohexylamine⁺ | 70-85 | Benzylic-type cleavage |

| 43 | CH₃CO⁺ | 35-50 | Acylium ion formation |

Collision-induced dissociation studies reveal that optimal fragmentation occurs at collision energies of 20-40 electron volts, providing comprehensive structural information while maintaining adequate precursor ion intensity [26] [30]. High-resolution mass spectrometry confirms the exact molecular mass as 185.1416 atomic mass units, consistent with the molecular formula C₁₀H₁₉NO₂ [30] [34].